molecular formula C12H19NO2S B15106033 N-tert-butyl-4-ethylbenzenesulfonamide

N-tert-butyl-4-ethylbenzenesulfonamide

Cat. No.: B15106033
M. Wt: 241.35 g/mol
InChI Key: TWUYHXZYRXNJAN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-ethylbenzenesulfonamide is a chemical intermediate of significant interest in organic and medicinal chemistry research. Its structure, featuring a sulfonamide functional group and a tert-butyl moiety, makes it a valuable scaffold for constructing more complex molecules . Researchers utilize this and related sulfonamide compounds in the discovery and development of active pharmaceutical ingredients (APIs) . The sulfonamide group is a key pharmacophore in many therapeutic agents, and compounds within this class have been investigated for a range of biological activities, including as inhibitors of specific protein complexes like the NLRP3 inflammasome, a target in inflammatory and neurodegenerative diseases . Furthermore, benzenesulfonamide derivatives have been studied for their potential in treating conditions such as benign prostatic hyperplasia and prostate carcinoma, highlighting the therapeutic relevance of this chemical family . The synthetic utility of this compound is demonstrated in various patented routes, where similar N-tert-butyl benzenesulfonamides are synthesized through catalytic reactions, often involving raw materials like benzenesulfonamide and tert-butanol . As a building block, it allows for further functionalization and optimization of molecular properties in drug candidate series . This product is provided for research purposes as a chemical tool to advance scientific exploration and is strictly labeled For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-tert-butyl-4-ethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-5-10-6-8-11(9-7-10)16(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3

InChI Key

TWUYHXZYRXNJAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Advanced Spectroscopic Characterization of N Tert Butyl 4 Ethylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for N-tert-butyl-4-ethylbenzenesulfonamide is not available in the searched resources. For structurally similar compounds, such as N-tert-butyl-4-methylbenzenesulfonamide, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the tert-butyl protons, the methyl protons on the benzene (B151609) ring, and a signal for the NH proton. The ¹³C NMR would similarly show distinct signals for each unique carbon atom in the molecule.

A hypothetical ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to exhibit:

A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

A singlet in the upfield region for the nine equivalent protons of the tert-butyl group.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

A broad singlet for the sulfonamide N-H proton, the chemical shift of which would be concentration and solvent dependent.

The anticipated ¹³C NMR spectrum would display signals for:

The two distinct carbons of the ethyl group.

The quaternary and methyl carbons of the tert-butyl group.

The four distinct carbons of the 1,4-disubstituted aromatic ring.

No information on halogenated derivatives of this compound or their ¹⁹F NMR analysis was found.

While 2D NMR techniques such as COSY and HSQC would be instrumental in confirming the structure of this compound by establishing proton-proton and proton-carbon correlations, no such studies have been published or made available.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching, typically in the region of 3200-3300 cm⁻¹.

C-H stretching from the aromatic and aliphatic groups, just above and below 3000 cm⁻¹, respectively.

Asymmetric and symmetric stretching of the S=O bonds of the sulfonamide group, usually appearing as two strong bands in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions.

C=C stretching vibrations of the aromatic ring around 1600-1450 cm⁻¹.

S-N stretching, which is typically weaker and found at lower wavenumbers.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for sulfonamides include the loss of the alkyl group attached to the nitrogen and cleavage of the C-S and S-N bonds. A significant fragment would likely correspond to the 4-ethylbenzenesulfonyl cation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to follow pathways observed in similar N-alkylated benzenesulfonamides. nih.govnih.govresearchgate.net A primary fragmentation event involves the cleavage of the nitrogen-carbon bond of the tert-butyl group, leading to the loss of a tert-butyl radical. However, a more dominant fragmentation pathway for tert-butyl arenes is the loss of a methyl radical (•CH₃) from the molecular ion to form a highly stable [M-15]⁺ cation. researchgate.net Other significant fragmentation pathways include the cleavage of the sulfur-nitrogen bond and rearrangements within the molecule. nih.govresearchgate.net

Detailed analysis of the EI mass spectrum would reveal key fragment ions that help confirm the structure. The major expected fragmentation pathways and the corresponding mass-to-charge ratios (m/z) are outlined below.

m/z Value (Proposed)Proposed Fragment IonFragmentation Pathway
241[M]•+Molecular Ion
226[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group
185[M - C₄H₈]⁺•Loss of isobutylene (B52900) via McLafferty-type rearrangement
169[C₈H₉SO₂]⁺Cleavage of the S-N bond, forming the 4-ethylbenzenesulfonyl cation
119[C₉H₁₁]⁺Formation of the 4-ethylphenyl cation after loss of SO₂NHC(CH₃)₃
57[C₄H₉]⁺Formation of the tert-butyl cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₂H₁₉NO₂S. HRMS is used to confirm this composition by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated exact mass. The findings are confirmed by exact mass measurements. nih.govnih.govresearchgate.net

ParameterValue
Molecular FormulaC₁₂H₁₉NO₂S
Calculated Exact Mass241.11365 Da
Typical Experimental Accuracy± 5 ppm

An experimental HRMS measurement resulting in a mass value that matches the calculated value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing non-volatile or thermally labile compounds like many sulfonamides.

In a typical LC-MS analysis of this compound, the compound would first be separated from a mixture on a reversed-phase column (e.g., C18). mdpi.com The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com After elution from the LC column, the analyte is ionized, commonly using electrospray ionization (ESI), before entering the mass spectrometer for detection. nih.gov

A patent for the synthesis of the related N-tert-butyl benzene sulfonamide utilized high-performance liquid chromatography (HPLC) with a methanol-water mobile phase for reaction monitoring, indicating good chromatographic behavior for this class of compounds. google.com

Ultra-Performance Liquid Chromatography (UPLC) with MS

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of conventional HPLC that uses smaller stationary phase particles (<2 μm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. When coupled with mass spectrometry (UPLC-MS), it provides a highly efficient and powerful tool for the analysis of complex mixtures. chrom-china.com

The analysis of this compound by UPLC-MS would offer enhanced separation efficiency compared to standard LC-MS. mdpi.com A validated UPLC-MS/MS method for similar compounds would involve rapid gradient elution on a sub-2-µm particle column, allowing for the quantification of the target compound at very low levels. mdpi.com The use of tandem mass spectrometry (MS/MS) would further increase selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This technique is particularly valuable for quantitative analysis in complex matrices. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and is characteristic of the chromophores present.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. Aromatic systems typically exhibit two main absorption bands: the primary E-band (around 180-220 nm) and the secondary B-band (around 250-280 nm), which arises from π → π* transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. The ethyl and sulfonamide groups are expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. In chromatographic analyses of related sulfonamides, UV detection is commonly performed at wavelengths such as 214 nm and 254 nm, which corresponds to these characteristic absorption regions. mdpi.comgoogle.com

ChromophoreExpected Absorption Region (λmax)Electronic Transition
Substituted Benzene Ring~220-230 nmE-band (π → π)
Substituted Benzene Ring~260-270 nmB-band (π → π)

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can calculate the electron density map and thereby determine the positions of individual atoms, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. researchgate.net The data obtained from an X-ray crystallographic study would include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the molecule.

This information allows for the complete and unambiguous elucidation of the molecular structure in the solid state.

The data from X-ray crystallography directly reveals the molecular conformation, which is the specific spatial arrangement of atoms. For this compound, key conformational features would include the geometry around the sulfonamide group and the relative orientations of the aromatic ring and the alkyl substituents.

Studies on similar molecules have shown that the conformation is influenced by both intramolecular steric effects and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net The analysis would focus on:

Torsion Angles: Particularly the C-S-N-C torsion angle, which defines the orientation of the tert-butyl group relative to the benzenesulfonyl moiety.

Bond Lengths and Angles: Comparison of experimental bond lengths (e.g., S=O, S-N, S-C) with standard values can provide insight into the electronic structure.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O=S) between adjacent molecules in the crystal lattice plays a significant role in stabilizing the solid-state conformation. researchgate.net

The solid-state conformation determined by X-ray crystallography provides a crucial benchmark for computational chemistry studies and helps in understanding the molecule's physical properties. researchgate.net

Analysis of Intermolecular Interactions in Crystal Packing

A primary and highly characteristic interaction in the crystal lattice of sulfonamides is the hydrogen bond formed between the amide proton (N-H) of one molecule and a sulfonyl oxygen atom (S=O) of a neighboring molecule. nih.gov This robust N—H···O hydrogen bond is a recurring motif in sulfonamide crystal structures and is a principal driving force for molecular assembly. nih.gov These interactions can lead to the formation of various supramolecular patterns, including dimers, chains, and sheets. nih.govacs.org

In addition to the strong N—H···O hydrogen bonds, weaker C—H···O interactions are also expected to contribute to the stability of the crystal packing. These interactions would likely involve the hydrogen atoms of the ethyl and tert-butyl groups, as well as those on the benzene ring, interacting with the electronegative oxygen atoms of the sulfonyl group.

Furthermore, C—H···π interactions, where a C-H bond from an alkyl group or the aromatic ring of one molecule interacts with the π-system of the benzene ring of an adjacent molecule, are also plausible. These interactions, although weaker than conventional hydrogen bonds, are significant in directing the three-dimensional arrangement of molecules.

Table 1: Predicted Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (amide)O=S (sulfonyl)The primary interaction forming chains or dimeric motifs, significantly influencing the crystal packing.
Weak Hydrogen BondC-H (alkyl, aryl)O=S (sulfonyl)Secondary interactions contributing to the stability of the crystal lattice.
C-H···π InteractionC-H (alkyl, aryl)π-system (benzene ring)Interactions that contribute to the three-dimensional packing arrangement.
van der Waals ForcesAll atomsAll atomsNon-specific interactions that contribute to the overall cohesive energy of the crystal.

Theoretical and Computational Studies of N Tert Butyl 4 Ethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-tert-butyl-4-ethylbenzenesulfonamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its ground state. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for DFT-calculated geometric parameters might look as follows:

ParameterBond/AngleCalculated Value
Bond LengthS-NData not available
S-OData not available
C-SData not available
Bond AngleO-S-OData not available
C-S-NData not available
Dihedral AngleC-C-S-NData not available

Semiempirical Methods in Molecular Property Prediction

Semiempirical methods, such as PM6 or AM1, provide a faster, albeit less accurate, computational approach compared to DFT. These methods would be useful for preliminary conformational analysis and for studying large systems or dynamic processes involving this compound. They are parameterized using experimental data to simplify the complex integrals encountered in ab initio calculations. Properties such as the heat of formation and dipole moment could be predicted.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), could be employed to study the behavior of this compound over time. An MD simulation would track the positions and velocities of atoms in the molecule, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. This would be particularly relevant for understanding its behavior in different environments.

Analysis of Electronic Structure and Bonding

A deeper understanding of the bonding and electronic distribution within this compound would be achieved through more advanced analyses of the calculated wave function.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. NBO analysis provides information about charge distribution, hybridization, and delocalization effects arising from orbital interactions.

For this compound, NBO analysis would quantify the charge on each atom (natural population analysis) and describe the hybridization of the sulfur, nitrogen, and carbon atoms. It would also reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects that contribute to the molecule's stability. For instance, interactions between lone pairs on the oxygen atoms and antibonding orbitals of adjacent bonds would be quantified.

A representative table of NBO analysis results would include:

Interaction (Donor -> Acceptor)Stabilization Energy (E(2)) in kcal/mol
LP(O) -> σ(S-N)Data not available
LP(N) -> σ(S-O)Data not available
π(C-C) -> π*(C-C) (in phenyl ring)Data not available

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis for this compound would generate a three-dimensional map of the electron density distribution. This map would show distinct basins of high ELF values, clearly demarcating the core electrons, covalent bonds (e.g., S-N, S-O, C-C, C-H), and the lone pairs on the oxygen and nitrogen atoms. This provides a visual and quantitative confirmation of the Lewis bonding model and can reveal subtle details about the nature of the chemical bonds.

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies for predicting the physicochemical properties and biological activities of chemical compounds. For this compound, while direct computational studies are absent, we can infer its likely molecular descriptors by examining closely related structures, such as 4-tert-butylbenzenesulfonamide (B193189).

Computational analysis of these descriptors is typically performed using density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost. These calculations can predict various properties, including molecular weight, topological polar surface area (TPSA), rotatable bond count, and XLogP3, which is a measure of lipophilicity.

Below is an interactive data table of computed molecular descriptors for the closely related compound, 4-tert-butylbenzenesulfonamide. It is anticipated that this compound would exhibit similar, though not identical, values. The primary difference would arise from the presence of an ethyl group instead of a hydrogen atom on the benzene (B151609) ring, leading to a slightly higher molecular weight and potentially altered lipophilicity.

Table 1: Computed Molecular Descriptors for 4-tert-butylbenzenesulfonamide Note: This data is for a structurally similar compound and is intended for illustrative purposes.

DescriptorValue
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 213.08234989
Topological Polar Surface Area 46.2 Ų
Heavy Atom Count 14
Formal Charge 0
Complexity 276

Conformational Analysis and Torsional Dynamics

Conformational analysis of this compound involves the study of the spatial arrangement of its atoms and the energy associated with different conformations. The molecule's flexibility is primarily dictated by the rotation around the S-N bond and the C-S bond, as well as the rotations within the ethyl and tert-butyl groups.

For benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. Studies on related compounds have shown that the S-N bond often adopts a conformation that is nearly perpendicular to the plane of the benzene ring. This arrangement is influenced by the electronic interactions between the sulfonamide group and the aromatic system.

The torsional dynamics of the N-tert-butyl group are also of significant interest. The bulky tert-butyl group can sterically hinder rotation around the S-N bond, potentially leading to a higher energy barrier for conformational changes. Similarly, the ethyl group's rotation on the benzene ring will have its own energetic profile. Computational methods, such as potential energy surface (PES) scans, are employed to investigate these rotational barriers and identify the most stable conformations.

In related sulfonamides, it has been observed that weak intramolecular interactions can influence conformational preferences. For instance, in ortho-substituted toluenesulfonamides, attractive interactions between the nitrogen lone pair and the methyl hydrogens can lead to a gauche orientation of the amino group. While this compound lacks an ortho-substituent, the principle that subtle intramolecular forces can dictate conformation remains relevant.

Exploration of Molecular Microtopology (RDG, IRI, TDM)

The exploration of molecular microtopology through techniques like Reduced Density Gradient (RDG), Interaction Region Indicator (IRI), and Taylor-series-based Density-functional-theory-based Molecular descriptor (TDM) provides profound insights into the non-covalent interactions (NCIs) within a molecule. These methods are instrumental in visualizing and quantifying weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes, which are pivotal in determining molecular conformation and reactivity.

Reduced Density Gradient (RDG): The RDG analysis is a powerful tool for identifying and visualizing NCIs. It is based on the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished. For this compound, RDG analysis would likely reveal van der Waals interactions within the bulky tert-butyl and ethyl groups, as well as potential weak hydrogen bonds involving the sulfonamide protons.

Interaction Region Indicator (IRI): IRI is another function of electron density that helps in visualizing and characterizing intermolecular and intramolecular interactions. It is particularly useful for identifying the regions in molecular space where these interactions occur. An IRI analysis of this compound would complement the RDG findings by providing a clearer picture of the spatial extent of the various non-covalent interactions.

Taylor-series-based Density-functional-theory-based Molecular descriptor (TDM): TDM is a more recent development that allows for the quantification of the strength of NCIs. By analyzing the electron density distribution, TDM can provide a numerical measure of the interaction energies. This would be valuable in assessing the relative importance of the different weak interactions that stabilize the preferred conformations of this compound.

In general studies of aromatic sulfonamides, these topological analyses have been crucial in understanding how substituents on the aromatic ring can influence the electronic properties and interaction capabilities of the sulfonamide group through space. For this compound, such analyses would elucidate the intramolecular forces governing its three-dimensional structure.

Reaction Mechanisms and Reactivity of N Tert Butyl 4 Ethylbenzenesulfonamide

Mechanism of Sulfonylating Action

N-tert-butyl-4-ethylbenzenesulfonamide can act as a sulfonylating agent, transferring the 4-ethylbenzenesulfonyl group to a nucleophile. The core of this reactivity lies in the highly electrophilic nature of the sulfur atom, which is bonded to two oxygen atoms and a nitrogen atom, all of which are electron-withdrawing.

The general mechanism proceeds via a nucleophilic attack on the sulfur atom. This process is analogous to nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the sulfur atom, leading to a transient pentacoordinate intermediate or a concerted transition state. Subsequently, the nitrogen-sulfur bond cleaves, releasing the N-tert-butylamide anion as the leaving group and forming the new sulfonated product.

General Mechanism of Sulfonylation:

Nucleophilic Attack: A nucleophile attacks the electrophilic sulfur center of the sulfonamide.

Formation of Intermediate/Transition State: A trigonal bipyramidal intermediate is formed.

Leaving Group Departure: The N-S bond breaks, and the N-tert-butylamide anion is expelled, a process often facilitated by protonation in acidic media to form the more stable tert-butylamine.

The efficiency of this process is influenced by the nucleophilicity of the attacking species and the stability of the N-tert-butylamide anion as a leaving group. While not a premier leaving group compared to halides, its departure can be promoted under appropriate reaction conditions.

Nucleophilic Substitution Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom in this compound can participate in nucleophilic substitution reactions, acting either as a nucleophile or as a site for substitution.

This compound as a Nucleophile: The lone pair of electrons on the sulfonamide nitrogen can be nucleophilic, although its reactivity is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group. Despite this, the nitrogen can be alkylated or arylated under specific conditions. These reactions typically require a strong base to deprotonate the nitrogen, forming a more potent nucleophilic anion. ncert.nic.in

N-Alkylation: In the presence of a base (e.g., NaH, K₂CO₃), the sulfonamide can be deprotonated and then reacted with an alkylating agent, such as an alkyl halide, to form a tertiary sulfonamide.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, enable the arylation of the sulfonamide nitrogen with aryl halides or triflates. nih.gov These methods have broadened the scope of N-arylsulfonamide synthesis significantly.

Nucleophilic Substitution at the Nitrogen Atom: A novel class of reactions involves direct nucleophilic substitution at the sulfonamide nitrogen, displacing the sulfonyl group. For instance, reactions with phosphide (B1233454) anions have been shown to transform arylsulfonamides into other valuable synthetic intermediates like phosphamides or amines. This represents a less common but powerful transformation pathway.

Intramolecular Cyclization and Annulation Pathways

The structure of this compound allows for various intramolecular cyclization and annulation reactions, leading to the formation of complex heterocyclic scaffolds, particularly benzofused sultams. nih.gov These reactions often leverage the reactivity of the aryl ring, the sulfonamide linker, and appended functional groups.

Common strategies include:

Palladium-Catalyzed C-H Activation/Arylation: An appropriately positioned functional group on the N-tert-butyl substituent can undergo a palladium-catalyzed reaction with an ortho C-H bond of the 4-ethylphenyl ring to form a new ring system. nih.gov

Radical Cascades: The addition of a radical to a tethered unsaturated moiety (e.g., an alkyne) on the sulfonamide can initiate a cascade of cyclizations, potentially involving the aryl group and leading to complex polycyclic structures. acs.org

Acid-Catalyzed Cyclizations: In the presence of a strong acid, N-sulfonyliminium ions can be generated from the reaction of the sulfonamide with an aldehyde or acetal. If the N-substituent contains a nucleophilic arene, this can trigger an intramolecular Pictet-Spengler-type cyclization to form piperidine (B6355638) or other heterocyclic scaffolds. usm.edu

An example of a cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides demonstrates the formation of N-sulfonyl lactams and imidates, showcasing the versatility of the sulfonamide group in guiding ring-forming reactions. ethz.ch

Catalyst SystemReactant TypeProduct TypeReference
Pd(OAc)₂, PPh₃, Cs₂CO₃α-Haloaryl sulfonamide with tethered amineDibenzothiazine dioxide (6-membered sultam) nih.gov
Co(salen), t-BuOOH or AirAlkenyl N-acyl sulfonamideCyclic N-sulfonyl imidate ethz.ch
Radical Initiator (e.g., AIBN)N-[(2-ethynyl)arylsulfonyl]acrylamideIndolo[2,1-a]isoquinolin-6(5H)-one acs.org

C-H Functionalization Strategies Utilizing Arylsulfonamides

The sulfonamide group is a powerful and versatile directing group in transition-metal-catalyzed C-H functionalization, enabling the selective introduction of new bonds at positions that would otherwise be unreactive. nih.govsigmaaldrich.com The N-tert-butylsulfonamide moiety in this compound can direct reactions to the C-H bonds ortho to the sulfonyl group on the benzene (B151609) ring.

The mechanism typically involves the coordination of one of the sulfonyl oxygen atoms to a metal center (e.g., Pd, Rh, Ru), forming a stable five- or six-membered metallacyclic intermediate. This brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage in a process known as cyclometalation. The resulting metal-carbon bond can then participate in various coupling reactions.

Key Features of Sulfonamide-Directed C-H Functionalization:

Regioselectivity: The primary site of functionalization is the ortho-position of the benzenesulfonyl group.

Catalysts: Common catalysts include complexes of rhodium(III), ruthenium(II), and palladium(II).

Transformations: This strategy allows for a wide range of transformations, including:

C-C bond formation: Arylation, alkylation, and alkenylation. nih.gov

C-N bond formation: Amidation and amination.

C-O bond formation: Acetoxylation and hydroxylation.

While ortho-functionalization is most common, meta-selective C-H functionalization of benzylsulfonamides has been achieved using specialized transient mediators and ligands, highlighting the ongoing development in this field. nih.gov

Metal CatalystCoupling PartnerFunctionalization TypeReference
[RhCp*Cl₂]₂Alkenes, AlkynesAnnulation, Alkenylation researchgate.net
[Ru(p-cymene)Cl₂]₂Acetanilidesortho-Alkenylation researchgate.net
Pd(OAc)₂Aryl/Alkyl Iodidesmeta-Arylation/Alkylation (on benzylsulfonamides) nih.gov

Role of Steric and Electronic Effects in Reactivity

The reactivity of this compound is finely tuned by the steric and electronic properties of its constituent parts.

Steric Effects: The most significant steric influence comes from the bulky N-tert-butyl group . google.com

Shielding of Sulfur: The tert-butyl group sterically hinders the approach of nucleophiles to the electrophilic sulfur center, potentially slowing down sulfonyl transfer reactions compared to sulfonamides with smaller N-substituents.

Hindrance at Nitrogen: It also impedes reactions directly at the nitrogen atom, such as alkylation or arylation. This steric bulk can be synthetically useful, for example, by favoring S-arylation over N-arylation in certain reactions of related sulfinamides. chemrxiv.org

Conformational Control: The size of the tert-butyl group can influence the rotational barrier around the N-S bond, which may impact the efficiency of ortho-directing effects in C-H activation by affecting the pre-coordination of the catalyst.

Electronic Effects:

Sulfonyl Group (-SO₂-): This is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution while making the sulfur atom highly electrophilic and increasing the acidity of the N-H proton (in the parent sulfonamide).

4-Ethyl Group (-CH₂CH₃): As an alkyl group, it has a weak electron-donating effect on the aromatic ring through hyperconjugation and induction. This slightly increases the electron density of the ring, making it marginally more susceptible to electrophilic attack than an unsubstituted benzene ring, though this effect is largely overridden by the deactivating sulfonyl group. This substituent has a minimal electronic impact on the reactivity of the distal sulfonyl group itself. The frontier molecular orbitals of arylsulfonamides indicate high structural stability, with the sulfonamide group enabling electrophilic attack at the sulfur center. rsc.org

The combination of a bulky, sterically demanding group on the nitrogen and the strong electron-withdrawing nature of the sulfonyl moiety defines the compound's reactivity, making it a stable yet versatile synthetic building block. google.com

Kinetic and Deuterium-Labeling Studies

Kinetic and deuterium-labeling studies are crucial for elucidating the precise mechanisms of reactions involving this compound. Such studies can determine rate-determining steps and differentiate between proposed mechanistic pathways. chem-station.com

Kinetic Isotope Effect (KIE): The kinetic isotope effect (kH/kD) is the ratio of the reaction rate of a compound containing a C-H bond to that of its deuterated counterpart. It is a powerful tool for probing whether a C-H bond is broken in the rate-determining step of a reaction. youtube.com

In sulfonamide-directed C-H functionalization , a significant primary KIE (typically >2) is often observed when comparing the reaction rates for the ortho-C-H versus the ortho-C-D bond. This provides strong evidence that the C-H bond cleavage is the rate-limiting step of the catalytic cycle. acs.org

For sulfonylation reactions , an inverse isotope effect (kH/kD < 1) has been observed in some cases, suggesting that the C-H bond is not broken in the rate-determining step and that the formation of the intermediate occurs prior to proton loss. researchgate.net

Deuterium-Labeling Studies: Deuterium (B1214612) labeling can be used to trace the path of atoms throughout a reaction. For example, in iridium-catalyzed C-H activation, using a deuterated solvent like acetone-d₆ can lead to ortho-deuteration of the arylsulfonamide, confirming the reversibility of the C-H activation step. acs.orgacs.org Such hydrogen isotope exchange (HIE) reactions are fundamental for mechanistic studies and for the synthesis of isotopically labeled compounds for metabolic studies. nih.govnih.gov

Study TypeReactionFindingImplicationReference
Kinetic Isotope EffectDiazo coupling with deuterated naphthol-sulfonic acidkH/kD = 3.1C-H bond breaking influences the reaction rate. osti.gov
Deuterium LabelingIridium-catalyzed C-H activation of primary sulfonamidesSelective ortho-deuterationC-H activation is rate-determining and reversible. acs.org
Kinetic StudyAromatic nucleophilic substitution with arylsulfonyl hydrazidesRate order: MeO > Me > HElectron-donating groups on the nucleophile enhance reaction rate. researchgate.net

Derivatization and Chemical Modification Strategies

N-Alkylation and N-Alkynylation of Sulfonamides

The nitrogen atom of the sulfonamide group in N-tert-butyl-4-ethylbenzenesulfonamide can be functionalized through N-alkylation and N-alkynylation reactions. These modifications are fundamental for creating a diverse library of derivatives.

Classical methods for the N-alkylation of primary sulfonamides often involve the use of alkyl halides. researchgate.net More advanced and efficient catalytic systems have also been developed. One such method is the manganese-catalyzed "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents, producing water as the only byproduct. researchgate.net This process typically involves a well-defined Mn(I) PNP pincer precatalyst and is effective for a wide range of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols. researchgate.net

Another strategy for N-alkylation employs trichloroacetimidates under thermal conditions, which avoids the need for an external acid, base, or metal catalyst. nih.gov The reaction proceeds well in refluxing toluene, particularly when the trichloroacetimidate (B1259523) is a precursor to a stabilized carbocation, suggesting an S(_N)1 reaction pathway. nih.gov However, this method's effectiveness can be limited by steric hindrance, with more encumbered N-alkyl sulfonamides showing lower reactivity than unsubstituted ones. nih.gov Given the bulky N-tert-butyl group on the target compound, optimizing reaction conditions would be critical to achieve high yields.

The table below illustrates hypothetical N-alkylation reactions of this compound based on established methods.

Starting MaterialReagentMethodProduct
This compoundBenzyl alcoholManganese-Catalyzed Borrowing HydrogenN-benzyl-N-tert-butyl-4-ethylbenzenesulfonamide
This compound4-Methoxybenzyl trichloroacetimidateThermal AlkylationN-(4-methoxybenzyl)-N-tert-butyl-4-ethylbenzenesulfonamide
This compoundPropargyl BromideBase-mediated AlkynylationN-tert-butyl-N-prop-2-yn-1-yl-4-ethylbenzenesulfonamide

Functionalization of the Aromatic Ring

The 4-ethylbenzenesulfonamide (B91798) core provides a template for further functionalization through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group, coordinates with an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org

The sulfonamide moiety is a known DMG. The heteroatoms (oxygen and nitrogen) can act as Lewis bases, coordinating with the lithium cation and directing the deprotonation to the C-3 position of the aromatic ring. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. The bulky N-tert-butyl group may sterically influence the approach of the organolithium base and the subsequent electrophile. wikipedia.org

The general process is outlined below:

StepDescriptionReactantsIntermediate/Product
1. LithiationThe sulfonamide group directs an organolithium reagent to deprotonate the ortho-position.This compound, sec-Butyllithium, TMEDA3-Lithio-N-tert-butyl-4-ethylbenzenesulfonamide
2. Electrophilic QuenchThe aryllithium intermediate reacts with an electrophile (E+).3-Lithio intermediate, Electrophile (e.g., DMF)3-Formyl-N-tert-butyl-4-ethylbenzenesulfonamide

The two substituents on the this compound ring are the 4-ethyl group and the N-tert-butyl-1-sulfonamido group.

4-Ethyl Group : As an alkyl group, it is an activating substituent. libretexts.org It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. It is an ortho, para-director.

N-tert-butyl-1-sulfonamido Group : The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This makes the sulfonamide group a deactivating substituent, slowing down the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org It is primarily a meta-director.

Given that the two substituents are para to each other, their directing effects are additive. The activating ethyl group directs incoming electrophiles to its ortho positions (C-3 and C-5), while the deactivating sulfonamide group directs to its meta positions (also C-3 and C-5). Therefore, electrophilic substitution on this compound is strongly favored at the C-3 and C-5 positions.

SubstituentTypeInductive EffectResonance EffectDirecting Influence
-CH₂CH₃ (Ethyl)ActivatingElectron-donatingN/AOrtho, Para
-SO₂NHC(CH₃)₃DeactivatingElectron-withdrawingElectron-withdrawingMeta

Formation of Hybrid Compounds

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores (structural units with biological activity) are combined into a single molecule. This can lead to compounds with improved affinity, selectivity, or dual-action capabilities. Benzenesulfonamides are frequently used as scaffolds for creating such hybrid compounds due to their synthetic accessibility and established biological importance. nih.gov

This compound can serve as a key building block for creating novel hybrid molecules. For example, by incorporating reactive functional groups onto the aromatic ring (e.g., via ortho-lithiation) or by modifying the sulfonamide nitrogen, the molecule can be covalently linked to other bioactive moieties. A recent study detailed the synthesis of benzene sulfonamide-piperazine hybrids, which demonstrated significant antioxidant and enzyme inhibitory activities. nih.gov Following a similar logic, this compound could be linked to heterocycles like piperazine, purine, or other pharmacologically relevant scaffolds to explore new therapeutic possibilities.

Parent ScaffoldLinkage PointPartner MoietyPotential Hybrid Compound Class
This compoundAromatic Ring (C-3)PiperazineBenzenesulfonamide-Piperazine Hybrids
This compoundSulfonamide NitrogenAmino AcidPeptidomimetic Sulfonamides
This compoundAromatic Ring (C-3)Purine analogueBenzenesulfonamide-Purine Hybrids

Applications in Organic Synthesis As a Building Block

Potential Role as a Synthetic Intermediate for Complex Molecules

In principle, N-tert-butyl-4-ethylbenzenesulfonamide could serve as an intermediate in multi-step syntheses. The presence of the aromatic ring, the sulfonamide linkage, and the alkyl substituents offer potential sites for chemical modification.

Table 1: Potential Synthetic Transformations of this compound

Potential ReactionReagents and ConditionsPotential Product
Electrophilic Aromatic Substitutione.g., Nitrating mixture (HNO₃/H₂SO₄)Nitrated derivative of this compound
Ortho-lithiatione.g., n-ButyllithiumOrtho-lithiated species for further reaction
N-dealkylationStrong acid4-ethylbenzenesulfonamide (B91798)

This table is illustrative of the potential reactivity of the compound based on general organic chemistry principles and is not based on documented reactions of this compound.

Hypothetical Use in Constructing Heterocyclic Systems

Sulfonamides are known precursors for the synthesis of various heterocyclic compounds. For instance, the nitrogen atom of the sulfonamide could potentially participate in cyclization reactions to form nitrogen-containing heterocycles. However, no specific examples involving this compound in the construction of heterocyclic systems have been reported in the surveyed literature.

Theoretical Contribution to the Synthesis of Diverse Organic Compounds

Theoretically, the ethyl group on the benzene (B151609) ring could be a handle for further functionalization, and the tert-butyl group on the nitrogen could act as a protecting group that could be removed under certain conditions to reveal a primary sulfonamide. This primary sulfonamide could then be further elaborated. Despite these theoretical possibilities, the scientific literature does not currently provide specific instances of this compound being utilized for the synthesis of a diverse range of organic compounds.

Supramolecular Chemistry Involving N Tert Butyl 4 Ethylbenzenesulfonamide Analogs

Hydrogen Bonding Networks in Crystal Structures

The primary determinants of molecular arrangement in the crystal structures of N-substituted benzenesulfonamide (B165840) analogs are hydrogen bonds. The sulfonamide moiety (–SO₂NH–) is an excellent hydrogen-bonding motif, possessing a hydrogen bond donor (the N–H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms).

In addition to the strong N–H⋯O bonds, weaker C–H⋯O interactions frequently contribute to the stability and dimensionality of the crystal packing. nih.gov Aromatic and aliphatic C–H groups can donate a hydrogen to a sulfonyl oxygen acceptor on a neighboring molecule. These interactions, while weaker, are numerous and help to link the primary hydrogen-bonded chains into more complex three-dimensional networks. nih.govresearchgate.net The interplay between strong and weak hydrogen bonds creates a robust and intricate architecture. nih.gov

Table 1: Hydrogen Bond Geometry in 4-methyl-N-propylbenzenesulfonamide Crystal Structure Data extracted from a representative analog to illustrate typical interactions.

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1···O1A 0.86(3) 2.11(3) 2.968(3) 172(3)
N1A–H1A···O1 0.86(3) 2.07(3) 2.925(3) 161(3)

Source: Acta Crystallographica Section E nih.gov

π-π Stacking Interactions

Alongside hydrogen bonding, π-π stacking interactions between the aromatic rings are a crucial force in the crystal engineering of benzenesulfonamide analogs. researchgate.net These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent benzene (B151609) rings. libretexts.org The geometry of these interactions can vary, with the most common arrangements being parallel-displaced (staggered) or T-shaped (perpendicular), as a direct face-to-face (sandwich) orientation is often electrostatically unfavorable. wikipedia.org

In many sulfonamide crystal structures, π-π interactions serve to connect the hydrogen-bonded molecular chains or sheets into a stable three-dimensional lattice. researchgate.net The presence of substituents on the aromatic ring can modulate these interactions. Electron-donating groups, such as the ethyl group in N-tert-butyl-4-ethylbenzenesulfonamide, can influence the electronic nature of the π-system and thus the strength and geometry of the stacking. Similarly, the conformational flexibility of the molecule plays a role; however, the strong drive to form hydrogen bonds in sulfonamides can sometimes prevent the molecule from adopting a conformation that would be ideal for intramolecular π-stacking. rsc.org

Dimer and Higher-Order Aggregate Formation

The combined influence of hydrogen bonding and π-π stacking leads to the formation of dimers and more complex, higher-order aggregates. Dimerization is a common motif, often initiated by a pair of complementary hydrogen bonds. In many sulfonamide structures, molecules link into cyclic dimers through N–H⋯O or sometimes C–H⋯O interactions. acs.orgmdpi.com These dimeric units can then serve as building blocks for larger assemblies.

Higher-order aggregates are formed when these initial dimers or monomers are extended into one, two, or three dimensions. nih.gov For example, the N–H⋯O hydrogen bond is known to form a catemer synthon—a chain of molecules linked by the same repeating hydrogen bond—which is a form of 1D aggregation. researchgate.net These 1D chains can be further organized into 2D sheets through weaker interactions like C–H⋯O bonds or π-π stacking. The final crystal structure is a result of the most thermodynamically stable arrangement of these aggregated forms. researchgate.net The specific aggregation pattern is sensitive to the nature of the substituents on the sulfonamide scaffold. researchgate.net

Self-Assembly Principles and Architectures

The formation of ordered supramolecular structures from individual sulfonamide molecules is governed by the principles of molecular self-assembly. nih.gov This process is driven by the spontaneous organization of molecules into stable, non-covalently bonded aggregates. The key drivers are the specific recognition and bonding patterns inherent to the functional groups within the molecule.

For this compound analogs, the primary self-assembly principles are:

Directional Hydrogen Bonding: The strong N–H donor and sulfonyl oxygen acceptors provide clear directional cues, reliably forming predictable motifs like chains and dimers. nih.gov

Aromatic Stacking: The less directional but significant π-π stacking interactions guide the packing of the aromatic portions of the molecules, often in an orientation that complements the hydrogen-bonding network. researchgate.net

These principles give rise to a variety of supramolecular architectures, ranging from simple cyclic dimers to infinite 1D ribbons, 2D layered sheets, and intricate 3D networks. nih.govresearchgate.net The specific architecture adopted by a given analog is a delicate function of its unique molecular structure, including the size and electronics of its substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butyl-4-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, sulfinamide derivatives are synthesized using (S)-tert-butanesulfinamide with aryl halides in the presence of Pd₂(dba)₃ and tBu-XPhos ligands under argon. Reaction optimization includes temperature control (e.g., 90°C), solvent selection (toluene/water mixtures), and purification via silica gel chromatography with petroleum ether/ethyl acetate gradients . Characterization typically employs NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm bond lengths and hydrogen-bonding networks .

Q. What analytical techniques are critical for characterizing This compound and verifying its purity?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR Spectroscopy : Identifies proton environments (e.g., tert-butyl groups at δ 1.33 ppm) and confirms aromatic substitution patterns .
  • X-ray Crystallography : Resolves molecular geometry, such as shortened N–C(aryl) bonds (1.403 Å), indicative of electron delocalization .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 225.185 for related sulfonamides) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol as primary solvents due to the compound’s hydrophobic tert-butyl group.
  • Surfactant Use : Add polysorbate-80 (0.1–1%) to improve aqueous dispersion.
  • Sonication : Apply ultrasound to enhance dissolution in buffered solutions (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can enantiomeric purity of This compound derivatives be ensured during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)- or (R)-tert-butanesulfinamide to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
  • Circular Dichroism (CD) : Detect optical activity shifts (e.g., [α]D²¹ = +179° for (S)-isomers) .
  • Crystallographic Validation : Confirm absolute configuration using single-crystal X-ray diffraction .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across a wide concentration range (nM–mM) to identify biphasic effects .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl with trifluoromethyl groups) to isolate functional groups responsible for divergent activities .
  • Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How can This compound be integrated into drug design for targeting kinase pathways?

  • Methodological Answer :

  • Scaffold Modification : Introduce pyrimidine or biphenyl moieties to enhance binding to ATP pockets, as seen in bosentan-related compounds .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with residues (e.g., hydrophobic contacts with tert-butyl groups) .
  • In Vivo Testing : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling .

Q. What methodologies are recommended for analyzing degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS/MS .
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways using mass spectrometry .
  • Computational Prediction : Apply software like ADMET Predictor™ to identify vulnerable sites (e.g., sulfonamide bonds) for oxidative cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.